molecular formula C8H6FNO2 B13620565 1-Fluoro-3-isocyanato-2-methoxybenzene

1-Fluoro-3-isocyanato-2-methoxybenzene

Cat. No.: B13620565
M. Wt: 167.14 g/mol
InChI Key: YIPGLQHOGGMVQV-UHFFFAOYSA-N
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Description

1-Fluoro-3-isocyanato-2-methoxybenzene is a fluorinated aromatic isocyanate derivative characterized by a benzene ring substituted with fluorine (position 1), isocyanato (position 3), and methoxy (position 2) groups. Fluorinated isocyanates are of interest in medicinal chemistry and materials science due to fluorine’s electronegativity and the isocyanato group’s versatility in forming ureas, carbamates, and polyurethanes .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-3-isocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6FNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3

InChI Key

YIPGLQHOGGMVQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanato-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-2-nitrobenzene with methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80°C for several hours, followed by purification through chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.

    Addition Reactions: Amines or alcohols in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Addition: Formation of urea or carbamate derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-Fluoro-3-isocyanato-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-3-isocyanato-2-methoxybenzene involves its reactive functional groups:

Comparison with Similar Compounds

A systematic comparison is presented below, focusing on substituent positions, electronic effects, and applications of structurally related compounds.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents (Positions) Key Differences vs. Target Compound Reactivity/Applications
1-Fluoro-3-isocyanato-5-methoxybenzene 1174233-38-5 1-F, 3-NCO, 5-OCH₃ Methoxy at position 5 (para to NCO) Likely lower steric hindrance; potential agrochemical intermediates
1-Chloro-3-isothiocyanato-2-methoxybenzene Not provided 1-Cl, 3-NCS, 2-OCH₃ Cl instead of F; NCS instead of NCO Isothiocyanato group less reactive; used in crosslinking
1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene 51903-64-1 1-F, 4-NCO, 2-CF₃ CF₃ at position 2; NCO at position 4 Enhanced lipophilicity; suited for hydrophobic polymers
1-(2-Isocyanatoethyl)-3-methoxybenzene 62334-10-5 3-OCH₃, side-chain NCO (ethyl linker) NCO group on ethyl side chain vs. ring Flexible linker may improve polymer chain mobility

Research Findings and Analysis

Substituent Position Effects
  • Methoxy Group Orientation : In 1-Fluoro-3-isocyanato-5-methoxybenzene (CAS 1174233-38-5), the methoxy group at position 5 creates a para relationship with the isocyanato group, reducing steric hindrance compared to the target compound’s ortho-methoxy substitution. This may enhance electrophilic reactivity in nucleophilic addition reactions .
  • Fluorine vs.
Functional Group Variations
  • Isocyanato vs. Isothiocyanato : Isothiocyanato derivatives (e.g., ) exhibit lower reactivity due to the sulfur atom’s reduced electrophilicity compared to isocyanato’s oxygen. This makes them preferable for controlled thiol-ene click chemistry .
  • Trifluoromethyl Substitution : The trifluoromethyl group in 1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene (CAS 51903-64-1) enhances hydrophobicity, making it suitable for water-resistant coatings or fluoropolymer synthesis .

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